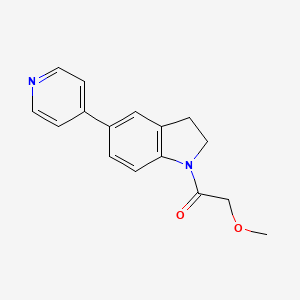

2-Methoxy-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone

Description

2-Methoxy-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a heterocyclic compound featuring an indoline core substituted with a pyridin-4-yl group at the 5-position and a methoxy-acetyl moiety at the 1-position.

Properties

IUPAC Name |

2-methoxy-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-20-11-16(19)18-9-6-14-10-13(2-3-15(14)18)12-4-7-17-8-5-12/h2-5,7-8,10H,6,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSOQSKNONOCAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC2=C1C=CC(=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methoxy-2-iodoaniline with a disilylated alkyne to form a 5-methoxy-2,3-disubstituted indole . This intermediate can then be further reacted with pyridine derivatives under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or pyridine rings .

Scientific Research Applications

2-Methoxy-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antiviral and antimicrobial properties.

Medicine: Investigated for its anticancer and anti-inflammatory activities.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, influencing cellular processes such as apoptosis and inflammation. The pyridine ring enhances its binding affinity and specificity for certain enzymes and proteins .

Comparison with Similar Compounds

1-(2-Methoxy-10H-phenothiazin-10-yl)-2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)-ethanone (Compound 31)

- Structure: Replaces the indoline core with a phenothiazine ring. The methoxy group is attached to the phenothiazine, and a 1,3,4-oxadiazole-thioether linker connects to the pyridin-4-yl group.

- Synthesis: Synthesized via reaction of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with 2-chloro-1-(2-methoxy-10H-phenothiazin-10-yl)ethanone in the presence of anhydrous K₂CO₃.

- Key Data : Melting point = 166–168°C; characterized by IR, ¹H NMR, and MS .

2-(3,5-Disubstituted)-1H-pyrazol-4-yl-thio-5-(pyridin-4-yl)-1,3,4-oxadiazoles

- Structure : Features a pyrazole-thioether linked to a pyridin-4-yl-oxadiazole.

- Synthesis : Prepared via a one-pot multicomponent reaction using green catalysts (bleaching earth clay, PEG-400).

- Key Data : Emphasizes eco-friendly synthesis with high efficiency compared to traditional methods .

Melatonin Receptor Ligands (e.g., 5-Methoxy-1H-indole Derivatives)

- Structure : Methoxy-indole scaffolds instead of indoline.

- Relevance : Demonstrated binding to melatonin receptors, suggesting structural motifs critical for receptor interaction. The indoline variant may target distinct pathways due to conformational differences .

Physical and Chemical Properties

*Calculated based on molecular formula.

Biological Activity

2-Methoxy-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a compound characterized by the presence of both indole and pyridine moieties, which are known for their diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in pharmacology, particularly in the fields of antiviral, anticancer, and antimicrobial therapies.

The compound has the following chemical structure:

- IUPAC Name : 2-methoxy-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone

- Molecular Formula : C16H16N2O2

- CAS Number : 2034226-19-0

Antiviral Activity

Research indicates that indole derivatives exhibit significant antiviral properties. The presence of the pyridine ring in 2-Methoxy-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone enhances its interaction with viral targets, potentially inhibiting viral replication. Studies have shown that compounds with similar structures can inhibit viral enzymes, leading to reduced viral loads in infected cells.

Anticancer Activity

The compound's anticancer potential has been explored through various studies. For instance, it has been reported to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and HCT116 (colorectal cancer). The mechanism of action may involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.3 | Apoptosis induction |

| HCT116 | 12.8 | Inhibition of cell cycle progression |

Antimicrobial Activity

The antimicrobial efficacy of 2-Methoxy-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone has been evaluated against various bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Pseudomonas aeruginosa | 32.0 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of critical enzymes involved in cancer progression and microbial metabolism.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

- Biofilm Disruption : It has shown potential in disrupting biofilm formation in bacteria, enhancing its effectiveness against persistent infections.

Case Studies

A recent study investigated the effects of 2-Methoxy-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone on various cancer cell lines. Results indicated that treatment led to a significant reduction in cell viability compared to untreated controls, highlighting its potential as a therapeutic agent.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Catalyst/Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Indole-pyridine coupling | Pd(PPh₃)₄, DMF/H₂O | 80°C | 65–75 |

| Ethanone functionalization | AlCl₃, CH₂Cl₂ | 0°C → RT | 50–60 |

Advanced: How can conflicting crystallographic data for this compound be resolved?

Answer:

Contradictions in crystallographic data (e.g., bond angles, packing motifs) may arise from polymorphism or solvent-dependent crystallization. Methodological approaches include:

- High-resolution X-ray diffraction with SHELX software for refinement, leveraging SHELXL’s robust algorithms for handling twinned crystals or disordered atoms .

- Comparative analysis using density functional theory (DFT) to validate experimental vs. computational bond parameters .

- Controlled recrystallization in varying solvents (e.g., ethanol vs. acetonitrile) to assess solvent-induced structural changes .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

- ¹H/¹³C NMR : Identify methoxy (-OCH₃), pyridinyl aromatic protons, and ethanone carbonyl (δ ~200 ppm) .

- IR Spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and C–N (indole) vibrations (~1350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How does the methoxy group influence electronic properties and reactivity?

Answer:

The methoxy group acts as an electron-donating substituent, altering the compound’s electronic landscape:

- Hammett studies : Quantify resonance effects via σₚ values (σₚ = -0.27 for -OCH₃), enhancing nucleophilic aromatic substitution at the indole ring .

- DFT calculations : Reveal reduced LUMO energy at the ethanone carbonyl, increasing susceptibility to nucleophilic attack .

- Solvent effects : Methoxy enhances solubility in polar solvents (e.g., DMSO), critical for biological assays .

Basic: What are the primary challenges in achieving high purity during synthesis?

Answer:

Common issues include:

- Byproduct formation during indole functionalization. Mitigate via slow reagent addition and low-temperature quenching .

- Residual catalysts (e.g., Pd). Remove via chelating resins or aqueous washes .

- Purification : Use preparative HPLC with C18 columns and acetonitrile/water gradients (5–95%) for final purification .

Advanced: How can molecular docking predict this compound’s interaction with kinase targets?

Answer:

- Target selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, CDK2) due to the compound’s aromatic/heterocyclic structure .

- Docking protocols : Use AutoDock Vina with AMBER force fields. Key parameters:

- Grid box centered on ATP-binding site (20ų).

- Flexible side chains for residues (e.g., Lys33, Asp86) .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from kinase inhibition assays .

Basic: What functional groups dictate its stability under physiological conditions?

Answer:

- Ethanone carbonyl : Prone to hydrolysis at extreme pH. Stabilize via steric hindrance from the indole ring .

- Pyridinyl nitrogen : Susceptible to oxidation. Store under inert atmosphere (N₂/Ar) .

- Methoxy group : Enhances metabolic stability by reducing CYP450-mediated degradation .

Advanced: How to resolve discrepancies in biological activity across assay platforms?

Answer:

Contradictory results (e.g., cytotoxicity vs. inactivity) may stem from:

- Assay conditions : Optimize cell line viability (e.g., use HepG2 vs. HEK293) and serum-free media to avoid protein binding .

- Solubility limits : Pre-dissolve in DMSO (≤0.1% final concentration) to prevent aggregation .

- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Basic: What are the key metrics for evaluating synthetic efficiency?

Answer:

- Atom economy : Prioritize reactions with minimal byproducts (e.g., coupling over protection/deprotection).

- Step economy : Aim for ≤5 synthetic steps (ideal: 3–4) .

- Overall yield : Target ≥40% (benchmark for scalability) .

Advanced: How can isotopic labeling aid in metabolic pathway analysis?

Answer:

- ¹³C-labeled methoxy group : Track demethylation via LC-MS/MS fragmentation patterns .

- Deuterated pyridine ring : Monitor oxidative metabolism using NMR isotope shifts .

- Applications : Quantify hepatic clearance rates and identify reactive metabolites (e.g., epoxides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.